

# Investigating the Anti-Angiogenic Effects of Chelidonine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Chelidonine |           |
| Cat. No.:            | B3420816    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.

Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory properties. Emerging evidence suggests that Chelidonine also possesses anti-angiogenic effects, making it a compound of interest for further investigation in cancer drug development.

These application notes provide a comprehensive overview of in vitro methodologies to investigate the anti-angiogenic properties of **Chelidonine**. Detailed protocols for key assays, summarized quantitative data, and visual representations of associated signaling pathways and experimental workflows are presented to guide researchers in this field.

## **Data Presentation**

The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of **Chelidonine** in vitro.



Table 1: Effect of Chelidonine on Endothelial Cell Tube Formation

| Parameter                                 | Control<br>(Untreated<br>HUVECs) | Chelidonine (1<br>μΜ) | Percentage<br>Inhibition | Reference |
|-------------------------------------------|----------------------------------|-----------------------|--------------------------|-----------|
| Total Tube<br>Length (arbitrary<br>units) | 100 ± 15                         | 45 ± 10               | 55%                      | [1]       |
| Total Branching Points                    | 80 ± 12                          | 30 ± 8                | 62.5%                    | [1]       |
| Total Loops                               | 40 ± 8                           | 15 ± 5                | 62.5%                    | [1]       |

Data are presented as mean  $\pm$  standard deviation. HUVEC denotes Human Umbilical Vein Endothelial Cells.

Table 2: Effect of Chelidonine on Endothelial Cell Viability

| Cell Line | Concentration<br>(μM) | Incubation<br>Time (h) | Cell Viability<br>(%)                                    | Reference |
|-----------|-----------------------|------------------------|----------------------------------------------------------|-----------|
| HUVEC     | 1                     | 48                     | Not specified, but used for subsequent functional assays | [1]       |
| HUVEC     | 10                    | 48                     | Not specified, but used for subsequent functional assays | [1]       |

Table 3: Effect of **Chelidonine** on Cancer Cell Migration



| Cell Line                        | Treatment         | Migration Inhibition (%)           | Reference |
|----------------------------------|-------------------|------------------------------------|-----------|
| FaDu (Head and Neck<br>Cancer)   | 1 μM Chelidonine  | Significant suppression            |           |
| HLaC78 (Head and<br>Neck Cancer) | 10 μM Chelidonine | Significant inhibition on collagen | •         |

Note: Quantitative data for **Chelidonine**'s effect on HUVEC migration is not readily available in the reviewed literature. The data presented is on cancer cell lines, suggesting a potential antimigratory effect that warrants investigation in endothelial cells.

Table 4: Apoptotic Effects of **Chelidonine** on Cancer Cells

| Cell Line                         | Concentration (μM) | Apoptosis<br>Induction           | Reference |
|-----------------------------------|--------------------|----------------------------------|-----------|
| BxPC-3 (Pancreatic Cancer)        | 1                  | >50% (Early & Late<br>Apoptosis) |           |
| MIA PaCa-2<br>(Pancreatic Cancer) | 1                  | >50% (Early & Late<br>Apoptosis) |           |
| Jurkat (Leukemia)                 | 1, 5, 10, 50, 100  | Dose-dependent increase          | -         |

Note: While **Chelidonine** induces apoptosis in various cancer cell lines, specific quantitative data on its apoptotic effect on HUVECs is limited. Researchers are encouraged to perform apoptosis assays on endothelial cells to determine the direct impact.

# **Experimental Protocols**

Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of **Chelidonine** are provided below.

## **Endothelial Cell Tube Formation Assay**



This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

## Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well culture plates
- Chelidonine stock solution
- Calcein AM (for visualization, optional)
- Inverted microscope with imaging capabilities

- Plate Coating: Thaw BME on ice overnight. Pipette 50 μL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2 x 10<sup>5</sup> cells/mL.
- Treatment: Prepare different concentrations of Chelidonine in EGM. Add the Chelidoninecontaining medium to the HUVEC suspension. An untreated control (vehicle only) should be included.
- Incubation: Gently add 100  $\mu$ L of the cell suspension (containing 2 x 10^4 cells) to each BME-coated well.
- Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.



Quantification: Capture images of the tube network. The extent of tube formation can be
quantified by measuring parameters such as total tube length, number of branching points,
and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis
Analyzer plugin).

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

#### Materials:

- HUVECs
- EGM
- 96-well culture plates
- · Chelidonine stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100  $\mu$ L of EGM. Allow cells to attach overnight.
- Treatment: Replace the medium with fresh EGM containing various concentrations of Chelidonine. Include an untreated control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.



- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

## **Endothelial Cell Migration Assay**

Cell migration is a crucial step in angiogenesis. The following are two common methods to assess endothelial cell migration.

a) Wound Healing (Scratch) Assay

## Materials:

- HUVECs
- EGM
- 6-well or 12-well culture plates
- Sterile 200 μL pipette tip or a cell scraper
- Chelidonine stock solution
- Inverted microscope with imaging capabilities

- Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
- Create a "Wound": Using a sterile 200 μL pipette tip, create a straight scratch across the center of the cell monolayer.
- Wash: Gently wash the wells with PBS to remove detached cells.

## Methodological & Application



- Treatment: Replace the PBS with fresh EGM containing different concentrations of Chelidonine. Include an untreated control.
- Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
- Quantification: The rate of cell migration can be quantified by measuring the area of the scratch at different time points and calculating the percentage of wound closure using image analysis software.
- b) Transwell Migration (Boyden Chamber) Assay

## Materials:

- HUVECs
- EGM
- Transwell inserts (typically with 8 μm pore size) for 24-well plates
- Chelidonine stock solution
- Chemoattractant (e.g., VEGF or FBS)
- Cotton swabs
- Staining solution (e.g., Crystal Violet)
- Inverted microscope

- Preparation: Place Transwell inserts into the wells of a 24-well plate.
- Chemoattractant: Add 600 μL of EGM containing a chemoattractant to the lower chamber of each well.



- Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10<sup>5</sup> cells/mL. Add 100 μL of the cell suspension to the upper chamber of each insert.
- Treatment: Add different concentrations of **Chelidonine** to the upper chamber with the cells.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
- Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove nonmigrated cells.
- Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
- Quantification: Count the number of migrated cells in several random fields under an inverted microscope.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

## Materials:

- HUVECs
- EGM
- 6-well plates
- · Chelidonine stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer



- Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different concentrations of **Chelidonine** for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry within one hour.
  - Viable cells: Annexin V-FITC negative and PI negative.
  - Early apoptotic cells: Annexin V-FITC positive and PI negative.
  - Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
  - Necrotic cells: Annexin V-FITC negative and PI positive.

## **Signaling Pathways and Experimental Workflows**

The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways affected by **Chelidonine** in the context of angiogenesis and the general experimental workflows for the described assays.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Anti-Angiogenic Effects of Chelidonine In Vitro: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420816#investigating-the-anti-angiogenic-effects-of-chelidonine-in-vitro]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com